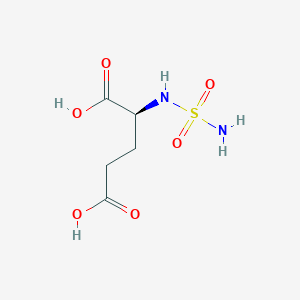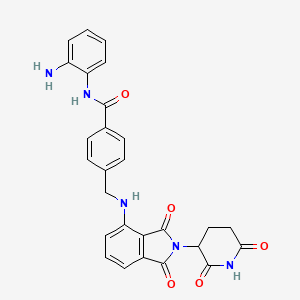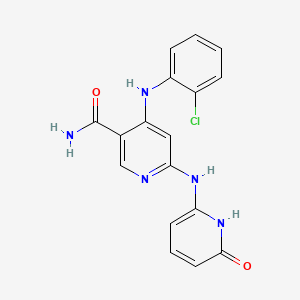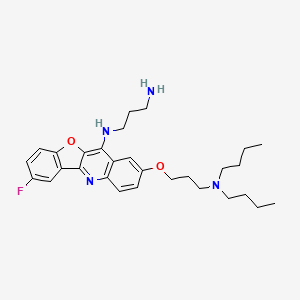
Thalidomide-4-O-C13-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-4-O-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which was later found to cause severe birth defects. Thalidomide-4-O-C13-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-4-O-C13-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce a long aliphatic chain with an amine group at the end. This is typically achieved through a series of organic reactions including alkylation, amidation, and hydrochloride salt formation. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of Thalidomide-4-O-C13-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Thalidomide-4-O-C13-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
Thalidomide-4-O-C13-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein degradation pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of Thalidomide-4-O-C13-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular pathways. The molecular targets and pathways involved include those related to protein homeostasis and signal transduction .
類似化合物との比較
Similar Compounds
Thalidomide-4-O-C14-NH2 (hydrochloride): Another thalidomide-based cereblon ligand with a slightly longer aliphatic chain.
Thalidomide-4-O-C2-NH2 (hydrochloride): A similar compound with a shorter aliphatic chain.
Thalidomide-4-O-C4-NH2 (hydrochloride): A compound with an intermediate aliphatic chain length.
Uniqueness
Thalidomide-4-O-C13-NH2 (hydrochloride) is unique due to its specific chain length, which may influence its binding affinity and specificity for the CRBN protein. This can result in different biological activities and potential therapeutic applications compared to its analogs .
特性
分子式 |
C26H38ClN3O5 |
|---|---|
分子量 |
508.0 g/mol |
IUPAC名 |
4-(13-aminotridecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H37N3O5.ClH/c27-17-10-8-6-4-2-1-3-5-7-9-11-18-34-21-14-12-13-19-23(21)26(33)29(25(19)32)20-15-16-22(30)28-24(20)31;/h12-14,20H,1-11,15-18,27H2,(H,28,30,31);1H |
InChIキー |
ZHYIADQGGANKRA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)


![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)





